molecular formula C6H8O2 B098160 2-Methyl-2,3-dihydro-4H-pyran-4-one CAS No. 19185-89-8

2-Methyl-2,3-dihydro-4H-pyran-4-one

Cat. No. B098160
CAS RN: 19185-89-8
M. Wt: 112.13 g/mol
InChI Key: QQOGPTKWBZTBHM-UHFFFAOYSA-N
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Description

2-Methyl-2,3-dihydro-4H-pyran-4-one (MDHP) is a heterocyclic organic compound that has been studied extensively for its potential applications in various fields of science. MDHP is also known as 2-methyl-4H-pyran-4-one and is a colorless liquid with a fruity odor. The compound is synthesized through various methods and has been studied for its effects on biochemical and physiological systems.

Mechanism Of Action

The mechanism of action of MDHP is not fully understood. However, it is believed that the compound acts as a modulator of GABA(A) receptors. GABA(A) receptors are responsible for inhibiting neurotransmission in the nervous system. MDHP may enhance the activity of GABA(A) receptors, leading to increased inhibition of neurotransmission.

Biochemical And Physiological Effects

MDHP has been shown to have various biochemical and physiological effects. The compound has been shown to have anxiolytic and sedative effects in animal models. MDHP has also been shown to have anticonvulsant and antinociceptive effects. The compound has been shown to reduce the severity and duration of seizures in animal models. MDHP has also been shown to reduce pain sensitivity in animal models.

Advantages And Limitations For Lab Experiments

MDHP has several advantages for lab experiments. The compound is easy to synthesize and is readily available. MDHP is also stable under normal laboratory conditions. However, there are also limitations to using MDHP in lab experiments. The compound has a short half-life, which may limit its effectiveness in certain experiments. MDHP also has a low solubility in water, which may limit its use in aqueous experiments.

Future Directions

There are several future directions for the study of MDHP. One direction is to further investigate the mechanism of action of the compound. Understanding the mechanism of action may lead to the development of more effective drugs that target GABA(A) receptors. Another direction is to study the effects of MDHP on other physiological systems, such as the immune system. Finally, there is a need to investigate the potential toxicity of MDHP and its metabolites. Understanding the toxicity of the compound is important for its safe use in various applications.

Synthesis Methods

MDHP is synthesized through various methods, including the reaction of 2-methyl-3-buten-2-ol with maleic anhydride, the reaction of 2-methyl-3-buten-2-ol with maleic acid, and the reaction of 2-methyl-3-buten-2-ol with maleic acid anhydride. The most commonly used method for synthesizing MDHP is the reaction of 2-methyl-3-buten-2-ol with maleic anhydride. This reaction produces MDHP in high yields and purity.

Scientific Research Applications

MDHP has been studied for its potential applications in various fields of science. The compound has been used as a flavoring agent in the food industry, as a fragrance in the cosmetic industry, and as a starting material for the synthesis of other compounds. MDHP has also been studied for its effects on biochemical and physiological systems.

properties

CAS RN

19185-89-8

Product Name

2-Methyl-2,3-dihydro-4H-pyran-4-one

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

2-methyl-2,3-dihydropyran-4-one

InChI

InChI=1S/C6H8O2/c1-5-4-6(7)2-3-8-5/h2-3,5H,4H2,1H3

InChI Key

QQOGPTKWBZTBHM-UHFFFAOYSA-N

SMILES

CC1CC(=O)C=CO1

Canonical SMILES

CC1CC(=O)C=CO1

synonyms

4H-Pyran-4-one,2,3-dihydro-2-methyl-(8CI,9CI)

Origin of Product

United States

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